Phosphonamidic fluoride, trimethyl-
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Overview
Description
Phosphonamidic fluoride, trimethyl- is an organophosphorus compound with the molecular formula C3H9FNOP. It consists of 9 hydrogen atoms, 3 carbon atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 fluorine atom
Preparation Methods
Phosphonamidic fluoride, trimethyl- can be synthesized through several methods. One common approach involves the Staudinger reaction, where unprotected azido-peptides react with silylated phosphinic acids and esters on a solid support. This method offers a straightforward, acid-free entry to different phosphonamidate peptide esters or acids under mild conditions, resulting in high purity and yield . Another method involves nucleophilic substitution at phosphorus (V), where phosphonochloridates react with side-chain protected amino acids or peptides under harsh conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Phosphonamidic fluoride, trimethyl- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, it reacts with nucleophiles such as amines and alcohols to form corresponding phosphonamidate derivatives . Oxidation reactions can convert phosphonamidic fluoride, trimethyl- into its oxidized forms, while reduction reactions can yield reduced phosphonamidate compounds. Common reagents used in these reactions include silylated phosphinic acids, esters, and phosphonochloridates . Major products formed from these reactions are phosphonamidate peptides and other organophosphorus compounds.
Scientific Research Applications
Phosphonamidic fluoride, trimethyl- has numerous scientific research applications. In chemistry, it is used in the synthesis of phosphonamidate peptides, which are valuable in asymmetric catalysis and bioorganic research . In biology and medicine, phosphonamidate peptides are promising protease inhibitors and are used to develop protocols for probing different proteases . These compounds are also targets for drug discovery, particularly for diseases like HIV . Additionally, phosphonamidic fluoride, trimethyl- is used in industrial applications, including the production of fluorinated compounds and materials.
Mechanism of Action
The mechanism of action of phosphonamidic fluoride, trimethyl- involves its interaction with molecular targets through nucleophilic substitution and other reactions. The compound’s phosphorus atom forms covalent bonds with nucleophiles, leading to the formation of phosphonamidate derivatives . These derivatives can mimic the transition state during peptide bond cleavage by proteases, thereby inhibiting protease activity . The pathways involved in these reactions include nucleophilic attack on the phosphorus atom and subsequent bond formation or cleavage.
Comparison with Similar Compounds
Phosphonamidic fluoride, trimethyl- is similar to other phosphonamidates and phosphoramidates, which also contain phosphorus-nitrogen bonds. it is unique due to its specific molecular structure and reactivity. Similar compounds include phosphonamidate peptides, phosphoramidates, and other organophosphorus compounds . These compounds share similar synthetic routes and applications but differ in their specific chemical properties and reactivity.
Properties
CAS No. |
661-60-9 |
---|---|
Molecular Formula |
C3H9FNOP |
Molecular Weight |
125.08 g/mol |
IUPAC Name |
N-[fluoro(methyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C3H9FNOP/c1-5(2)7(3,4)6/h1-3H3 |
InChI Key |
CZUWBNJRFOZULJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C)F |
Origin of Product |
United States |
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